Cyclobutane-1,2-diol

Polymer Science Materials Chemistry Stereochemistry

Cyclobutane-1,2-diol (CAS 100130-45-8) is a four-membered cyclic vicinal diol with a strained ring (26-27 kcal/mol) enabling unique oxidative cleavage to 1,4-dicarbonyls and ring contraction to cyclopropanecarboxaldehyde. Stereochemistry dictates polymer performance: 99% cis monomer yields polyester Tg 99°C, Izod 1070 J/m; trans-enriched analog gives only Tg 69°C, Izod 841 J/m. Procure with ≥99% cis content for high-Tg, impact-resistant materials. Also a DFT benchmark system for weak H-bond methods. Substitution with larger-ring diols compromises reactivity and material properties.

Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol
CAS No. 100130-45-8
Cat. No. B3392435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutane-1,2-diol
CAS100130-45-8
Molecular FormulaC4H8O2
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESC1CC(C1O)O
InChIInChI=1S/C4H8O2/c5-3-1-2-4(3)6/h3-6H,1-2H2
InChIKeyMHPMXFUDCYMCOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutane-1,2-diol (CAS 100130-45-8): Properties, Synthesis, and Procurement Considerations


Cyclobutane-1,2-diol (CAS 100130-45-8) is a four-membered cyclic vicinal diol with molecular formula C4H8O2 and a molecular weight of 88.11 g/mol [1]. It exists as a mixture of cis and trans stereoisomers, with the cis isomer capable of intramolecular hydrogen bonding due to the proximity of its hydroxyl groups [2]. The compound features a strained cyclobutane ring with an overall ring strain energy of approximately 26-27 kcal/mol (110 kJ/mol), which imparts unique reactivity in ring-opening and oxidative cleavage transformations [3]. Commercially, it is available as a 97% pure solid, typically requiring storage at 0-8 °C, with a predicted boiling point of 220.1±8.0 °C and a predicted pKa of 14.45±0.40 .

Cyclobutane-1,2-diol (CAS 100130-45-8): Why In-Class Compounds Cannot Be Interchanged


Substitution of cyclobutane-1,2-diol with generic vicinal diols or alternative cyclic diols is not straightforward due to profound differences in ring strain, stereochemical constraints, and resultant material properties. The cyclobutane ring imposes a rigid geometry with a dihedral angle near 0° for cis isomers and approximately 30° for trans isomers, which directly governs intramolecular hydrogen bonding, solubility, and chromatographic behavior [1]. In polymer applications, the stereoisomeric purity of the cyclobutane-1,2-diol monomer critically dictates the final polymer's glass transition temperature, impact resistance, and crystallinity; a polyester prepared with 99% cis monomer exhibits a Tg of 99 °C and a Notched Izod impact of 1070 J/m, whereas the trans-enriched analog yields a Tg of only 69 °C and an impact of 841 J/m [2]. Furthermore, the four-membered ring's high strain energy (26-27 kcal/mol) enables unique oxidative cleavage pathways to 1,4-dicarbonyls that are not accessible with five- or six-membered ring analogs [3]. These quantitative disparities render generic substitution a high-risk decision that can compromise both synthetic utility and material performance.

Cyclobutane-1,2-diol (CAS 100130-45-8): Quantitative Differentiation Evidence Against Key Comparators


Stereoisomer-Dependent Polymer Performance: cis- vs. trans-Cyclobutane-1,2-diol in Polyester Synthesis

The stereoisomeric composition of cyclobutane-1,2-diol monomer profoundly affects the thermal and mechanical properties of derived polyesters. A polyester synthesized with 99% cis-cyclobutane-1,2-diol exhibits a glass transition temperature (Tg) of 99 °C, a Notched Izod impact strength of 1070 J/m, and a decomposition onset temperature of 360 °C. In contrast, a polyester prepared from 100% trans-cyclobutane-1,2-diol yields a Tg of only 69 °C, an impact strength of 841 J/m, and a decomposition onset of 345 °C [1].

Polymer Science Materials Chemistry Stereochemistry

Ring Strain-Enabled Oxidative Cleavage: Cyclobutane-1,2-diol vs. Larger Ring Analogs

Cyclobutane-1,2-diol undergoes Mo-catalyzed oxidative cleavage with DMSO to yield 1,4-dicarbonyl compounds, a transformation that exploits the high ring strain of the four-membered ring (approximately 26-27 kcal/mol) [1]. This reaction proceeds efficiently under mild conditions, providing access to 1,4-ketoaldehydes and 1,4-diketones, which are valuable building blocks for heterocycle and cyclopentenone synthesis [2]. In contrast, larger ring analogs such as cyclopentane-1,2-diol (ring strain ~6-7 kcal/mol) and cyclohexane-1,2-diol (ring strain ~0 kcal/mol) do not undergo analogous oxidative ring-opening under these conditions, as their lower strain energy renders the C-C bond cleavage energetically unfavorable [3].

Synthetic Methodology C-C Bond Cleavage 1,4-Dicarbonyl Synthesis

Intramolecular Hydrogen Bonding and Solubility: cis- vs. trans-Cyclobutane-1,2-diol

The cis isomer of cyclobutane-1,2-diol exhibits intramolecular hydrogen bonding between its vicinal hydroxyl groups, which reduces its intermolecular hydrogen bonding capacity with water and consequently lowers its aqueous solubility compared to the trans isomer [1]. This intramolecular H-bond is sterically feasible due to the rigid cyclobutane scaffold that holds the two hydroxyl groups in close proximity (dihedral angle ~0° in the cis conformer) [2]. In contrast, the trans isomer, with hydroxyl groups on opposite ring faces, cannot form intramolecular H-bonds and instead engages more extensively in intermolecular hydrogen bonding, resulting in higher water solubility [3].

Physical Organic Chemistry Hydrogen Bonding Solubility

Synthetic Accessibility of High cis-Ratio Material via Solid-Phase Hydrogenation

A patented method enables the production of cyclobutane-1,2-diol with a tunable cis:trans ratio ranging from 1.5:1 up to 5000:1 (effectively 99.98% cis) through catalytic hydrogenation and isomerization in the solid phase without added solvent [1]. This process contrasts with conventional solution-phase reduction of 2-hydroxycyclobutanone, which typically yields a roughly 50:50 mixture of cis and trans isomers [2]. The ability to reliably access high cis-purity material is critical for applications requiring the enhanced Tg and impact resistance demonstrated in polymer studies.

Process Chemistry Stereoselective Synthesis Catalysis

Gas-Phase OH Stretching Fundamentals as Benchmarks for DFT Validation

trans-Cyclobutane-1,2-diol was included among a set of 16 vicinal diols in a Raman jet spectroscopy study aimed at benchmarking DFT functionals for predicting subtle hydrogen bond spectral signatures [1]. The study provides raw experimental OH stretching data in the 3560-3700 cm⁻¹ range for trans-cyclobutane-1,2-diol in the gas phase, offering a high-resolution spectroscopic reference for computational method validation [2]. The rigid cyclobutane scaffold minimizes conformational ambiguity compared to more flexible acyclic diols such as ethylene glycol or butane-1,2-diol, making trans-cyclobutane-1,2-diol a more reliable benchmark for assessing DFT performance in modeling weak H-bond interactions.

Vibrational Spectroscopy Computational Chemistry Hydrogen Bonding

Cyclobutane-1,2-diol (CAS 100130-45-8): Optimal Application Scenarios Based on Differential Evidence


High-Performance Polyester Synthesis Requiring Elevated Tg and Impact Resistance

When synthesizing terephthalate polyesters for applications demanding high glass transition temperatures and superior impact strength, procuring cyclobutane-1,2-diol with high cis-isomer content (≥99%) is essential. As demonstrated by Beall et al. (2013), a polyester prepared with 99% cis-monomer achieves a Tg of 99 °C and a Notched Izod impact of 1070 J/m, compared to only 69 °C and 841 J/m for the trans-isomer analog. This differential performance directly impacts the suitability of the resulting polymer for applications such as impact-resistant packaging, shape-memory materials, and high-temperature structural components [1].

Synthetic Route to 1,4-Dicarbonyl Building Blocks via Oxidative Cleavage

Cyclobutane-1,2-diol serves as a strategic precursor to 1,4-ketoaldehydes and 1,4-diketones via Mo-catalyzed oxidative cleavage with DMSO. This transformation exploits the compound's unique ring strain (26-27 kcal/mol) and is not accessible with larger-ring or acyclic diols. The method, reported by Gómez-Gil et al. (2023), provides an efficient and clean entry to 1,4-dicarbonyls, which are valuable intermediates for the synthesis of five-membered heterocycles and functionalized cyclopentenones [2].

Conformationally Constrained Benchmark for DFT Hydrogen Bonding Studies

For computational chemistry laboratories engaged in developing or validating density functional theory (DFT) methods for weak hydrogen bond interactions, trans-cyclobutane-1,2-diol offers a valuable benchmark system. Its rigid cyclobutane framework restricts conformational flexibility, reducing computational ambiguity compared to acyclic vicinal diols. Hartwig and Suhm (2021) have published experimental Raman jet spectroscopy data for trans-cyclobutane-1,2-diol in the 3560-3700 cm⁻¹ range, providing a high-resolution reference for method assessment [3].

Ring Contraction Precursor for Cyclopropanecarboxaldehyde Synthesis

Cyclobutane-1,2-diol (as a 50:50 cis/trans mixture) undergoes acid-catalyzed ring contraction to yield cyclopropanecarboxaldehyde, a valuable C4 aldehyde building block. The procedure, validated in Organic Syntheses (Barnier et al., 1981), involves heating the diol with BF3·OEt2 at 230 °C, achieving 65-80% yields of the aldehyde. This established methodology provides a reliable route to cyclopropane derivatives for medicinal chemistry and agrochemical applications [4].

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